4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Description
4-Methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide is a sulfonohydrazide derivative featuring a tetramethyl dioxaborolane substituent. This compound combines a sulfonamide backbone with a hydrazone linkage and a boron-containing aromatic group, making it structurally unique. The (1E)-configuration of the imine functionality is critical for its geometric stability, as confirmed by single-crystal X-ray analysis in analogous compounds (e.g., ) . The tetramethyl dioxaborolane moiety enhances solubility and stability, particularly in organic solvents, which is advantageous for applications in catalysis and medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-[(E)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O4S/c1-15-6-12-18(13-7-15)28(24,25)23-22-14-16-8-10-17(11-9-16)21-26-19(2,3)20(4,5)27-21/h6-14,23H,1-5H3/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBBSYXOGLTMQ-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide, commonly referred to as a sulfonohydrazide derivative, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their ability to form stable complexes with transition metals and exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
- CAS Number : 1367368-40-8
- Molecular Formula : C20H25BN2O4S
- Molar Mass : 400.3 g/mol
Synthesis and Characterization
The synthesis of this compound involves the condensation reaction between 4-methyl-benzenesulfonyl chloride and the corresponding amine derivatives. Characterization techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
Research indicates that sulfonohydrazide derivatives demonstrate significant antibacterial activity against various strains of bacteria. A study highlighted the effectiveness of similar compounds against Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The growth inhibition rates ranged from 85.76% to 97.76% for the most potent derivatives .
Antifungal Activity
While the antibacterial properties are pronounced, the antifungal activity of these compounds tends to be weaker. Compounds derived from sulfonohydrazides have shown only moderate efficacy against fungi such as Candida albicans and Cryptococcus neoformans var. grubii .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonohydrazides has been documented in various studies. For instance, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes. The IC50 values for selective COX-2 inhibition were reported between 0.10–0.31 µM, indicating strong anti-inflammatory activity compared to conventional NSAIDs like indomethacin .
Study on Antibacterial Efficacy
In a comparative study of various hydrazone derivatives, compound 7g , an analogue of the target compound, was identified as the most potent antibacterial candidate with a safe therapeutic dose profile. The study utilized both in vitro assays and molecular modeling to assess binding affinities to bacterial targets .
| Compound | Antibacterial Activity (%) | Target Bacteria |
|---|---|---|
| 7a | 95.76 | MRSA |
| 7g | 97.76 | E. coli |
| 7i | 85.76 | K. pneumoniae |
Study on Anti-inflammatory Effects
Another research focused on evaluating the anti-inflammatory effects of sulfonohydrazide derivatives found that several compounds exhibited significant edema inhibition in animal models when compared to standard treatments .
| Compound | Edema Inhibition (%) | Comparison Drug |
|---|---|---|
| Control | - | - |
| Indomethacin | 96 | Indomethacin |
| Compound 7a | 92 | Celecoxib |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a pharmacophore in the design of new therapeutic agents. The presence of the sulfonohydrazide group can provide biological activity through mechanisms such as enzyme inhibition or interaction with biological targets.
- Case Study: Research has indicated that compounds with similar structures exhibit antitumor activity by interfering with cellular signaling pathways. Investigations into the specific antitumor mechanisms of this compound could yield valuable insights into its therapeutic potential.
Materials Science
Due to its boron content, this compound may serve as a precursor for the synthesis of advanced materials, particularly in the development of polymers and nanomaterials.
- Application Example: Boron-containing compounds are known to enhance the mechanical properties of polymers. The incorporation of 4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide into polymer matrices could improve thermal stability and mechanical strength.
Catalysis
The unique structure of this compound makes it a candidate for catalytic applications, particularly in organic synthesis.
- Research Insight: Studies have shown that dioxaborolane derivatives can act as effective catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The application of this compound in such reactions could facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a broader class of sulfonohydrazides and hydrazones. Key structural analogs include:
Key Differences :
Spectroscopic Properties
Spectroscopic data for similar compounds highlight distinct features:
The target compound’s boron-oxygen stretches (~1,380 cm⁻¹) and absence of nitro/sulfur peaks differentiate it spectroscopically.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis of this hydrazide-boronate hybrid compound involves condensation and functionalization steps. Key strategies include:
- Reaction Conditions : Prolonged reflux (e.g., 24 hours) in acetone with a base like K₂CO₃ to facilitate nucleophilic substitution or condensation, as seen in analogous hydrazide syntheses .
- Purification : Ice-water precipitation followed by ethanol recrystallization improves purity and yield by removing unreacted intermediates .
- Intermediate Characterization : Monitor intermediates (e.g., Schiff base formation) via TLC or HPLC to ensure reaction progression before boronated aryl group incorporation .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray Crystallography : Resolve the (E)-configuration of the hydrazone moiety and confirm boronate ester geometry, as demonstrated for related hydrazide derivatives .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify sulfonamide proton environments (δ ~11-12 ppm) and boron-aryl coupling patterns (e.g., ¹¹B NMR for dioxaborolane ring integrity) .
- FT-IR : Confirm hydrazone C=N stretching (~1600 cm⁻¹) and sulfonamide S=O vibrations (~1350-1150 cm⁻¹) .
Advanced: How can computational modeling predict its reactivity or biological target interactions?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly at the boronate ester or hydrazone linkage .
- Molecular Docking : Screen against therapeutic targets (e.g., enzymes with conserved lysine residues) using the boronate group’s Lewis acid properties for potential inhibition, as seen in kinase inhibitor studies .
- MD Simulations : Assess stability in biological matrices (e.g., aqueous vs. lipid membranes) to guide formulation for pharmacological assays .
Advanced: How should researchers address contradictions in reported biological activity data?
- Purity Verification : Use HPLC-MS to rule out impurities (>95% purity threshold) that may skew bioassay results, as minor byproducts can dominate false-positive signals .
- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and incubation time, which significantly affect boronate ester hydrolysis rates and bioavailability .
- Orthogonal Assays : Cross-validate antimicrobial or anticancer activity using both cell-based (e.g., MTT) and target-specific (e.g., enzyme inhibition) assays to distinguish direct vs. indirect effects .
Advanced: What strategies enable the study of structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogues with modified boronate groups (e.g., pinacol vs. tetramethyl dioxaborolane) or sulfonamide substituents to isolate electronic vs. steric effects .
- Kinetic Studies : Compare hydrolysis rates of the boronate ester in physiological buffers to correlate stability with activity duration .
- Crystallographic SAR : Co-crystallize with target proteins (e.g., carbonic anhydrase) to map binding interactions, leveraging the sulfonamide’s known affinity for zinc-containing active sites .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent Optimization : Replace acetone with greener solvents (e.g., ethanol/water mixtures) for safer reflux conditions without compromising yield .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction times for condensation steps, as applied in analogous hydrazide syntheses .
- Batch Process Refinement : Use inline FT-IR or Raman spectroscopy for real-time monitoring to ensure consistency in large-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
